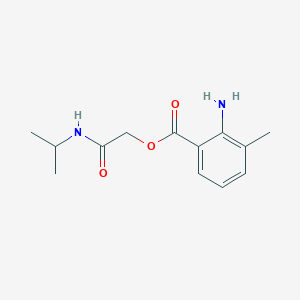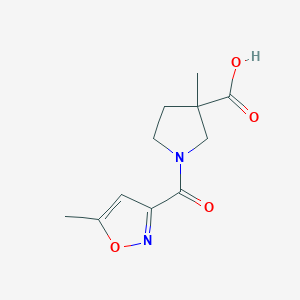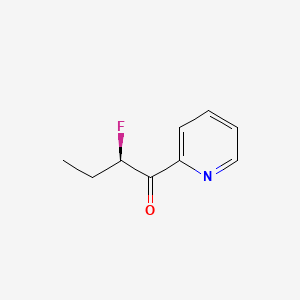
(R)-2-Fluoro-1-(pyridin-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one is an organic compound that features a fluorine atom, a pyridine ring, and a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobutanone and pyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Purification: The resulting product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-Fluoro-1-(pyridin-2-yl)butan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-1-(pyridin-2-yl)ethanone
- 2-Fluoro-1-(pyridin-2-yl)propan-1-one
- 2-Fluoro-1-(pyridin-2-yl)pentan-1-one
Uniqueness
®-2-Fluoro-1-(pyridin-2-yl)butan-1-one is unique due to its specific structural features, such as the position of the fluorine atom and the length of the carbon chain. These characteristics can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
(2R)-2-fluoro-1-pyridin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H10FNO/c1-2-7(10)9(12)8-5-3-4-6-11-8/h3-7H,2H2,1H3/t7-/m1/s1 |
Clé InChI |
CWPFKLROBIDIND-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@H](C(=O)C1=CC=CC=N1)F |
SMILES canonique |
CCC(C(=O)C1=CC=CC=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


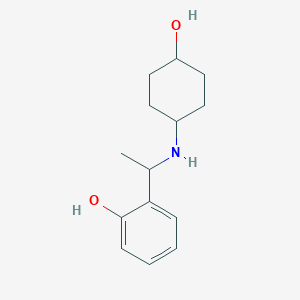
![6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)
![Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14900660.png)

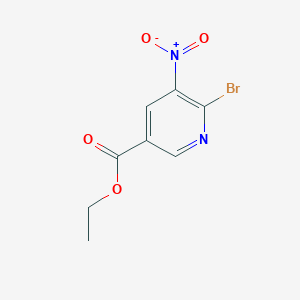
![3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)
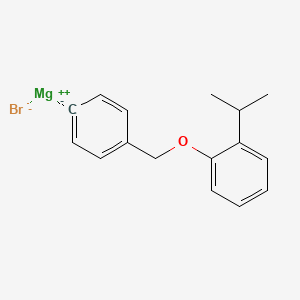

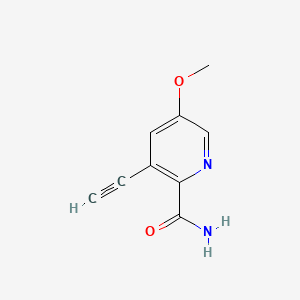

![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
